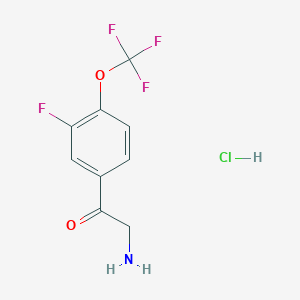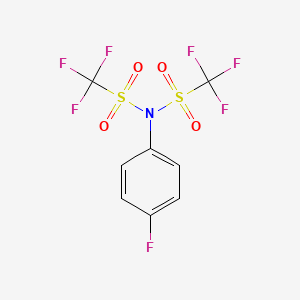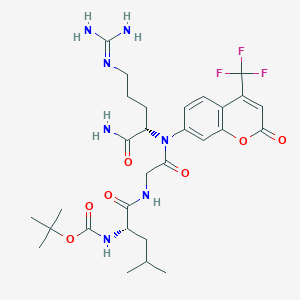
tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, guanidino, and oxo groups, as well as a trifluoromethyl-substituted chromenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromenyl moiety, followed by the introduction of the trifluoromethyl group. Subsequent steps involve the formation of the guanidino and amino groups, and finally, the coupling of these intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amino and guanidino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and guanidino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine and guanidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its functional groups enable it to form specific interactions with biological targets, making it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for use in the production of high-value products.
Mécanisme D'action
The mechanism of action of tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl ((S)-1-((2-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)(2-oxo-4-(trifluoromethyl)-2H-chromen-7
Propriétés
Formule moléculaire |
C29H40F3N7O7 |
|---|---|
Poids moléculaire |
655.7 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C29H40F3N7O7/c1-15(2)11-19(38-27(44)46-28(3,4)5)25(43)37-14-22(40)39(20(24(33)42)7-6-10-36-26(34)35)16-8-9-17-18(29(30,31)32)13-23(41)45-21(17)12-16/h8-9,12-13,15,19-20H,6-7,10-11,14H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H4,34,35,36)/t19-,20-/m0/s1 |
Clé InChI |
RJCIGASTKAWTNS-PMACEKPBSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C(CCCN=C(N)N)C(=O)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


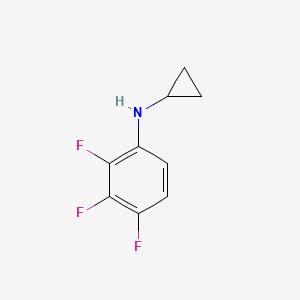
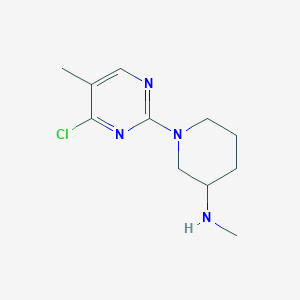
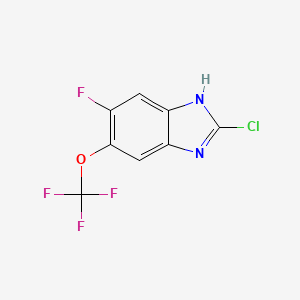
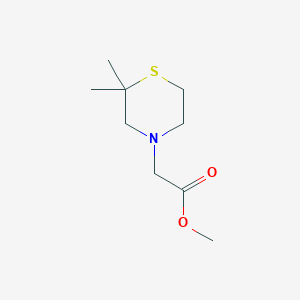
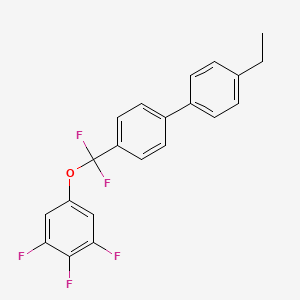
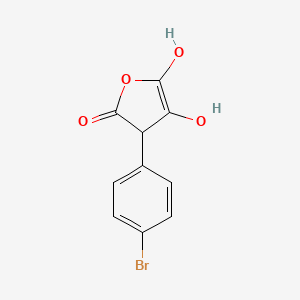
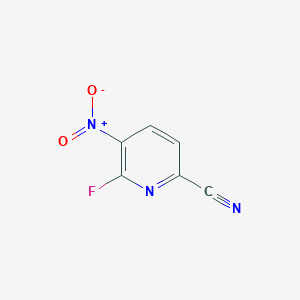
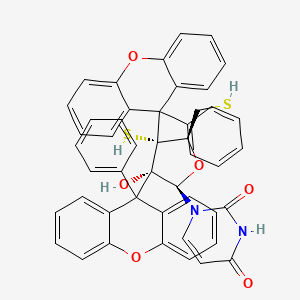
![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)
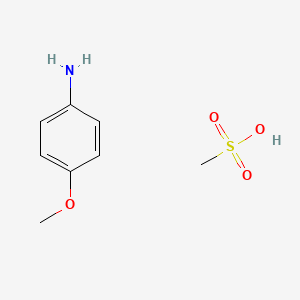
![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
